Boc-O-benzyl-D-threonine
Overview
Description
Boc-O-benzyl-D-threonine, also known as N-Boc-O-benzyl-D-threonine or Boc-Thr (Bzl), is a compound with the molecular formula C16H23NO51. It is used as a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS23.
Synthesis Analysis
O-Benzyl-L-threonine can be prepared in a one-pot synthesis with an 80% yield. This process involves using ethyl acetoacetate to protect the α-amino group, followed by treatment with benzyl bromide and removal of the N-protecting group under acidic conditions4.Molecular Structure Analysis
The molecular weight of Boc-O-benzyl-D-threonine is 309.36 g/mol1. Its IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid1. The InChIKey is CTXPLTPDOISPTE-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The Boc group is a commonly used protection for amino groups, especially in the synthesis of peptides5. The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis6.
Physical And Chemical Properties Analysis
Boc-O-benzyl-D-threonine appears as a white to slight yellow to beige powder23. It has a rotatable bond count of 8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 51. The topological polar surface area is 84.9 Ų1.
Scientific Research Applications
Boc-O-benzyl-D-threonine was used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, leading to the creation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).
It was involved in the solid-phase synthesis of octreotide analogs, which are important in therapeutics and imaging for somatostatin-positive tumors (Edwards et al., 1994).
The compound played a role in the electrochemical decarboxylation of L-Threonine and oligopeptide derivatives, contributing to the preparation of oligopeptides with amide or phosphonate C-terminus (Seebach et al., 1989).
Boc-O-benzyl-D-threonine was utilized in protecting hydroxyl groups of amino acids during peptide synthesis, demonstrating its stability to common acidic and basic reagents (Ramesh et al., 2008).
The compound was essential in studying the stereochemistry associated with the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, aiding in the synthesis of amino sugars and sphingosines (Dondoni et al., 1990).
In peptide synthesis, Boc-O-benzyl-D-threonine facilitated native chemical ligation at phenylalanine, crucial for synthesizing complex peptides (Crich & Banerjee, 2007).
Its application extended to the synthesis of O-peptides of tyrosine, serine, and threonine, contributing to the development of various peptide structures (Morley, 1966).
Boc-O-benzyl-D-threonine was instrumental in the design and use of an oxazolidine silyl enol ether as a new homoalanine carbanion equivalent for the synthesis of carbon-linked isosteres of O-Glycosyl Serine and N-Glycosyl Asparagine (Dondoni, Marra, & Massi, 1999).
The compound was evaluated for coupling efficiencies in the solid-phase synthesis of peptides, providing insights into the efficiency of amino acid couplings (Young et al., 1990).
Boc-O-benzyl-D-threonine was used in methods and safe handling for anhydrous hydrogen fluoride cleavage in solid-phase peptide synthesis, showcasing its importance in peptide deprotection and cleavage techniques (Muttenthaler, Albericio, & Dawson, 2015).
Safety And Hazards
Boc-O-benzyl-D-threonine should be handled with personal protective equipment and face protection. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. Dust formation should also be avoided78.
Future Directions
Boc-O-benzyl-D-threonine continues to play an important role in peptide synthesis6. However, more research is needed to explore its potential applications in other fields.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.
properties
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912196 | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-D-threonine | |
CAS RN |
69355-99-3 | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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